molecular formula C12H19N3O3 B6716910 N-(2-cyanoethyl)-7-methyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide

N-(2-cyanoethyl)-7-methyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide

Cat. No.: B6716910
M. Wt: 253.30 g/mol
InChI Key: GIGKTMLJILFNGN-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-7-methyl-2,6-dioxa-9-azaspiro[45]decane-9-carboxamide is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-7-methyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with appropriate amines under controlled conditions. For instance, one method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol to form an intermediate, which is then further reacted with 2-methylbenzenamine . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and temperature control, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-7-methyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-cyanoethyl)-7-methyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-7-methyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic derivatives, such as:

Uniqueness

N-(2-cyanoethyl)-7-methyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide is unique due to its specific structural features, which impart distinct chemical and biological properties. Its spirocyclic framework provides rigidity and three-dimensionality, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-cyanoethyl)-7-methyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-10-7-15(11(16)14-5-2-4-13)8-12(18-10)3-6-17-9-12/h10H,2-3,5-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGKTMLJILFNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2(O1)CCOC2)C(=O)NCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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